molecular formula C15H11F2N3S B2715472 4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine CAS No. 1176771-03-1

4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine

Cat. No.: B2715472
CAS No.: 1176771-03-1
M. Wt: 303.33
InChI Key: DLPUMYODRGZLDJ-UHFFFAOYSA-N
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Description

4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine typically involves a multi-step process that includes the formation of the thiazole ring and the introduction of the aminophenyl and difluorophenyl groups. One common synthetic route is as follows:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. For example, 2-bromoacetophenone can be reacted with thiourea in the presence of a base such as potassium hydroxide to form 2-phenylthiazole.

  • Introduction of the Aminophenyl Group: : The aminophenyl group can be introduced through a nucleophilic aromatic substitution reaction. For instance, 2-phenylthiazole can be reacted with 3-nitroaniline in the presence of a reducing agent such as iron powder and hydrochloric acid to form 4-(3-aminophenyl)thiazole.

  • Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced through a coupling reaction. For example, 4-(3-aminophenyl)thiazole can be reacted with 2,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The nitro group in the aminophenyl moiety can be reduced to an amine.

    Substitution: The fluorine atoms in the difluorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include iron powder, tin(II) chloride, and hydrogen gas with a palladium catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiazoles with various functional groups.

Scientific Research Applications

4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used as a probe to study biological processes, such as enzyme activity and protein-ligand interactions.

    Industry: The compound can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine depends on its specific application. In the context of its potential therapeutic use, the compound may exert its effects through the following mechanisms:

    Molecular Targets: The compound may target specific enzymes, receptors, or proteins involved in disease pathways.

    Pathways Involved: The compound may modulate signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway or the phosphoinositide 3-kinase (PI3K) pathway, to exert its therapeutic effects.

Comparison with Similar Compounds

4-(3-aminophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine can be compared with other similar compounds, such as:

    4-(3-aminophenyl)-N-(2,4-dichlorophenyl)thiazol-2-amine: This compound has a similar structure but with chlorine atoms instead of fluorine atoms. The presence of chlorine atoms may affect the compound’s reactivity and biological activity.

    4-(3-aminophenyl)-N-(2,4-dibromophenyl)thiazol-2-amine: This compound has a similar structure but with bromine atoms instead of fluorine atoms. The presence of bromine atoms may affect the compound’s reactivity and biological activity.

Properties

IUPAC Name

4-(3-aminophenyl)-N-(2,4-difluorophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3S/c16-10-4-5-13(12(17)7-10)19-15-20-14(8-21-15)9-2-1-3-11(18)6-9/h1-8H,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPUMYODRGZLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CSC(=N2)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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